molecular formula C5H4FN B146971 3-Fluoropyridine CAS No. 372-47-4

3-Fluoropyridine

Cat. No.: B146971
CAS No.: 372-47-4
M. Wt: 97.09 g/mol
InChI Key: CELKOWQJPVJKIL-UHFFFAOYSA-N
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Description

3-Fluoropyridine is an organic compound with the molecular formula C₅H₄FN. It is a fluorinated derivative of pyridine, where a fluorine atom replaces one hydrogen atom at the third position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom. The electron-withdrawing nature of fluorine affects the reactivity and stability of the pyridine ring, making this compound a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoropyridine can be synthesized through several methods, including:

    Nucleophilic Aromatic Substitution: One common method involves the nucleophilic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion.

    Electrophilic Fluorination: Another method involves the electrophilic fluorination of 3-pyridine boronic acids using reagents such as F-TEDA-BF₄.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic aromatic substitution reactions due to their efficiency and scalability. The use of advanced fluorinating agents and optimized reaction conditions ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Nucleophiles: Fluoride anion, butyllithium, and other strong nucleophiles are frequently used in substitution reactions.

Major Products:

    3-Halo-2-pyridones: Formed through oxidation and subsequent reactions.

    Substituted Pyridines: Various substituted pyridines can be synthesized depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Comparison: 3-Fluoropyridine is unique due to the position of the fluorine atom, which significantly influences its chemical properties and reactivity. Compared to 2-Fluoropyridine and 4-Fluoropyridine, this compound often exhibits different reactivity patterns in substitution and oxidation reactions. The electron-withdrawing effect of fluorine at the third position can lead to distinct regioselectivity in chemical reactions, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

3-fluoropyridine
Source PubChem
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InChI

InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELKOWQJPVJKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN
Source PubChem
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DSSTOX Substance ID

DTXSID10190688
Record name 3-Fluoropyridine
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Molecular Weight

97.09 g/mol
Source PubChem
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CAS No.

372-47-4
Record name 3-Fluoropyridine
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Record name 3-Fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-fluoropyridine?

A1: this compound has the molecular formula C5H4FN and a molecular weight of 97.09 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Various spectroscopic methods have been employed to analyze this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique has been used to determine the relative sign between the JCF and JHF scalar couplings in this compound. []
  • Microwave Rotational Spectroscopy: This method has been employed to investigate the ground state rotational spectra of this compound and its isotopologues. [, ]
  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques have been used to study the vibrational modes of this compound in both the ground and excited states. [, ]
  • Vacuum Ultraviolet Photoelectron Spectroscopy: This technique has been used to determine the ionization energies and electronic structure of this compound. []
  • Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: These techniques have provided detailed information about the vibronic structure of this compound in both the excited and ionic ground states. []

Q3: How does this compound behave as an additive in soft contact lens materials?

A3: Research indicates that incorporating 3-chloropyridine-4-carboxylic acid and this compound-4-carboxylic acid into a basic hydrogel contact lens material can enhance wettability and provide UV-blocking properties. []

Q4: Can this compound be used as a building block in organic synthesis?

A4: Yes, this compound can be converted into various regioisomers of the corresponding carboxylic acids via selective metalation, highlighting its potential as a versatile building block in organic synthesis. []

Q5: Have there been computational studies on the interactions of this compound?

A5: Yes, quantum chemical calculations, particularly at the MP2/6-311G(d,p) level of theory, have been utilized to investigate the intermolecular interaction energies and crystal packing motives of this compound and other fluorinated pyridine derivatives. []

Q6: Is there information on the stability and formulation of this compound or its derivatives as potential drugs?

A6: While specific information on the stability and formulation of this compound itself is limited within the provided research, studies on similar compounds offer valuable insights. For instance, research on [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), a potential PET tracer, highlights its susceptibility to metabolism, particularly by the cytochrome P450 enzyme CYP2E1. This emphasizes the importance of considering metabolic stability during drug development and exploring strategies like deuteration to potentially enhance stability. [, ]

Q7: Are there studies on the pharmacokinetics of this compound or its derivatives?

A7: The provided abstracts do not contain information regarding the pharmacokinetics of this compound or its derivatives.

Q8: What are the effects of long-term administration of a CRAC channel blocker, this compound-4-carboxylic acid, in a guinea pig model of allergic asthma?

A8: Research shows that long-term administration of this compound-4-carboxylic acid (FPCA), a CRAC channel blocker, in a guinea pig model of allergic asthma leads to several beneficial effects, including: * Antitussive activity: FPCA effectively suppressed cough, comparable to the effects of codeine. [] * Bronchodilatory effects: FPCA induced bronchodilation, similar to the effects of salbutamol. [] * Anti-inflammatory activity: FPCA significantly reduced exhaled nitric oxide (ENO) levels and the expression of inducible nitric oxide synthase (iNOS), indicating its anti-inflammatory properties. [] * Impact on airway epithelium: FPCA appears to be a more potent inhibitor of respiratory epithelium secretory functions than budesonide, based on cytokine levels in bronchoalveolar lavage fluid and the distribution of c-Fos positivity. []

Q9: How does this compound compare to other compounds in specific applications?

A9: Comparing this compound to alternatives is highly context-dependent. For instance, in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), 2,6-di(arylamino)-3-fluoropyridine derivatives have shown promise. Direct comparisons with reference compounds revealed that incorporating a fluorine atom, as seen in this compound, enhances in vitro anti-HIV activity against both wild-type and drug-resistant mutant strains. []

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